molecular formula C14H10BrFO B1325430 2'-Bromo-2-(3-fluorophenyl)acetophenone CAS No. 898784-67-3

2'-Bromo-2-(3-fluorophenyl)acetophenone

Cat. No. B1325430
M. Wt: 293.13 g/mol
InChI Key: BRRUUDGMKKHTDB-UHFFFAOYSA-N
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Description

2’-Bromo-2-(3-fluorophenyl)acetophenone is an organobromine compound . It has a molecular weight of 293.14 and appears as a yellow oil .


Molecular Structure Analysis

The molecular formula of 2’-Bromo-2-(3-fluorophenyl)acetophenone is C14H10BrFO . The InChI code is 1S/C14H10BrFO/c15-13-7-2-1-6-12(13)14(17)9-10-4-3-5-11(16)8-10/h1-8H,9H2 .


Physical And Chemical Properties Analysis

2’-Bromo-2-(3-fluorophenyl)acetophenone is a yellow oil . Its melting point is between 27-34°C . The compound has a density of 1.574 g/mL at 25 °C .

Scientific Research Applications

  • Enantioselective Microbial Reduction : This compound is used as a chiral intermediate in enantioselective microbial reduction. Patel et al. (2004) demonstrated the preparation of (S)-1-(2′-bromo-4′-fluoro phenyl)ethanol from 2-bromo-4-fluoro acetophenone using microorganisms from various genera, achieving high yield and enantiomeric excess Patel et al., 2004.

  • Synthesis of Fluorinated Benzothiazepines and Pyrazolines : Jagadhani et al. (2015) explored the synthesis of fluorinated benzothiazepines and pyrazolines using 4-Bromo-2-fluorobenzaldehyde, a similar compound, with substituted hydroxy acetophenones Jagadhani et al., 2015.

  • Conformational Studies in Solution : Mirarchi and Ritchie (1984) studied the solution-state conformations of 2-fluoro-, 2-chloro-, and 2-bromo-acetophenone to understand the effective dihedral angles and conformer abundances Mirarchi & Ritchie, 1984.

  • Antimicrobial Screening : Another area of research is the antimicrobial properties of fluorinated chromones and chlorochromones derived from bromo-2-fluorobenzaldehyde and hydroxyacetophenones, as shown in the work of Jagadhani et al. (2014) Jagadhani et al., 2014.

  • Biological Baeyer–Villiger Oxidation Study : Moonen et al. (2001) used 19F nuclear magnetic resonance to study the biological Baeyer–Villiger oxidation of various fluorinated acetophenones, revealing insights into biological conversion processes Moonen et al., 2001.

  • Photoreactions and DNA Cleavage : Research by Wender and Jeon (2003) on bromofluoroacetophenone derivatives demonstrated their ability to produce fluorine-substituted phenyl radicals that cleave DNA upon excitation Wender & Jeon, 2003.

  • Enantioselective Reduction in Carrot and Celeriac : Mączka and Mironowicz (2004) conducted enantioselective reductions of bromo- and methoxy-acetophenones using carrot and celeriac, achieving high yields and enantiomeric excess Mączka & Mironowicz, 2004.

  • Synthesis and Characterization of Radiopharmaceutical Intermediates : Banks and Hwang (1994) investigated the production of [18F]fluoroarylketones, including bromo- and fluoroacetophenone derivatives, as intermediates for radiopharmaceutical applications Banks & Hwang, 1994.

Safety And Hazards

The compound causes severe skin burns and eye damage. It may also cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective clothing and eye protection .

properties

IUPAC Name

1-(2-bromophenyl)-2-(3-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO/c15-13-7-2-1-6-12(13)14(17)9-10-4-3-5-11(16)8-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRUUDGMKKHTDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC2=CC(=CC=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642342
Record name 1-(2-Bromophenyl)-2-(3-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Bromo-2-(3-fluorophenyl)acetophenone

CAS RN

898784-67-3
Record name 1-(2-Bromophenyl)-2-(3-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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